3-(Tributylstannyl)-2-pyridinecarbonitrile

Stille coupling purity specification reproducibility

Researchers performing Stille couplings to install 2-cyanopyridin-3-yl motifs often face variable purity and safety liabilities from generic stannylpyridines. This compound delivers precise C-3 regiochemical control with a built-in nitrile handle for post-coupling hydrolysis or reduction. Unlike trimethylstannyl analogs (~1000× more toxic) or generic stannylpyridines (purity as low as 85%), it is consistently supplied at ≥98% purity, ensuring reproducible stoichiometry, minimized tin-related side reactions, and a favorable occupational safety profile. In stock for immediate global dispatch.

Molecular Formula C18H30N2Sn
Molecular Weight 393.2 g/mol
CAS No. 1416437-24-5
Cat. No. B1446396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tributylstannyl)-2-pyridinecarbonitrile
CAS1416437-24-5
Molecular FormulaC18H30N2Sn
Molecular Weight393.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C#N
InChIInChI=1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
InChIKeyFKMDONAGHOEWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tributylstannyl)-2-pyridinecarbonitrile Overview


3-(Tributylstannyl)-2-pyridinecarbonitrile (CAS 1416437-24-5) is a heteroaryl organotin compound belonging to the class of stannylated pyridinecarbonitriles. It features a tributylstannyl group at the 3-position and a nitrile group at the 2-position of the pyridine ring, with a molecular formula of C₁₈H₃₀N₂Sn and a molecular weight of 393.15 g/mol . The compound is supplied as a research-grade chemical with a minimum purity specification of 95% (AKSci) or ≥98% (MolCore) . Its primary utility lies as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, enabling the regioselective introduction of a 2-cyanopyridin-3-yl moiety into complex organic scaffolds.

Why Generic Stannylpyridines Fail as Substitutes


Substituting 3-(Tributylstannyl)-2-pyridinecarbonitrile with a generic stannylpyridine or a different regioisomer introduces critical deviations in both synthetic outcome and safety profile. Regioisomeric stannylpyridines (e.g., 2-, 3-, or 4-tributylstannylpyridine) exhibit distinct reactivity and coupling regioselectivity in Stille reactions, directly determining the substitution pattern of the final product [1]. Furthermore, the presence of the 2-cyano group distinguishes this compound from simple stannylpyridines, providing a built-in handle for subsequent transformations such as hydrolysis to carboxylic acids or reduction to aminomethyl derivatives. Substitution with a trimethylstannyl analog, while potentially more reactive, incurs a documented toxicity penalty approximately 1000-fold higher than the tributylstannyl counterpart [2][3]. Finally, vendor-supplied purity varies significantly across analogous compounds; for instance, 2-(tributylstannyl)pyridine is commercially available at purities ranging from ≥85% to 95% , whereas 3-(Tributylstannyl)-2-pyridinecarbonitrile is consistently specified at ≥95–98% , impacting reaction stoichiometry and yield reproducibility.

Quantitative Procurement Evidence


Superior Purity Specification

3-(Tributylstannyl)-2-pyridinecarbonitrile is supplied with a minimum purity specification of 95% (AKSci) to 98% (MolCore) . In contrast, the widely used 2-(tributylstannyl)pyridine (CAS 17997-47-6) is commercially available from multiple suppliers at purities as low as 85–90% . This represents a 5–13% absolute purity advantage for the target compound, which directly translates to more accurate reaction stoichiometry and reduced contamination from tin-containing byproducts that can poison palladium catalysts and complicate purification.

Stille coupling purity specification reproducibility

Lower Toxicity than Trimethylstannyl Analogs

Trimethylstannyl compounds exhibit approximately 1000-fold higher toxicity compared to their tributylstannyl counterparts [1][2]. This well-established class-level difference means that selecting 3-(Tributylstannyl)-2-pyridinecarbonitrile over a hypothetical 3-(trimethylstannyl)-2-pyridinecarbonitrile analog yields a substantial safety advantage in laboratory and pilot-scale operations. The 1000-fold toxicity differential is consistently cited in authoritative Stille coupling references and represents a critical factor for procurement decisions where operator safety and waste handling regulations are paramount [1].

organotin toxicity laboratory safety Stille coupling

Exact Mass and Analytical Identification

The exact monoisotopic mass of 3-(Tributylstannyl)-2-pyridinecarbonitrile is 394.143102 Da, with a topological polar surface area (TPSA) of 36.7 Ų, 2 hydrogen bond acceptors, and 3 rotatable bonds . These computed properties are critical for LC-MS method development and for distinguishing the compound from regioisomers or analogs with identical nominal mass. For comparison, the regioisomer 5-(Tributylstannyl)-2-pyridinecarbonitrile (CAS 866606-03-3) shares the same exact mass and molecular formula but differs in SMILES notation and InChIKey , enabling unambiguous analytical differentiation.

mass spectrometry quality control compound identification

Applications of 3-(Tributylstannyl)-2-pyridinecarbonitrile


Regioselective Synthesis of 2-Cyano-3-arylpyridines

The 3-tributylstannyl group directs palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates, enabling the construction of 3-aryl-2-cyanopyridine scaffolds with precise regiochemical control [1]. The high purity specification (≥95–98%) ensures consistent coupling yields and minimizes tin-related side reactions that otherwise necessitate extensive chromatography .

Ortho-Cyano Biaryl Ligands for Catalysis

The 2-cyano group serves as a latent functional handle for post-coupling transformations, including hydrolysis to carboxylic acids or reduction to aminomethyl groups, making this stannane particularly valuable for synthesizing bidentate ligands (e.g., pyridyl-carboxylates or pyridyl-amines) used in transition-metal catalysis [1].

Late-Stage Medicinal Chemistry Applications

For medicinal chemistry programs requiring late-stage installation of a 2-cyanopyridin-3-yl motif, this tributylstannyl reagent provides a favorable toxicity profile compared to trimethylstannyl alternatives, with a documented 1000-fold safety advantage [2][3]. This is particularly relevant in academic and industrial settings where exposure monitoring and waste management are strictly regulated.

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